molecular formula C23H20N2O3 B2388437 1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034438-16-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea

Cat. No.: B2388437
CAS No.: 2034438-16-7
M. Wt: 372.424
InChI Key: NPGCGPGALMZWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea is a synthetic urea derivative characterized by a bifuran core and a benzhydryl (diphenylmethyl) substituent . This structural configuration, which features a [2,2'-bifuran] moiety linked via a methylene group to the urea nitrogen, provides steric and electronic complexity that suggests significant potential in scientific research . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Preliminary investigations highlight this compound's relevance in medicinal chemistry. It has been studied for its antitumor properties, demonstrating activity against various cancer cell lines in vitro, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers . The compound's mechanism of action is proposed to involve the induction of apoptosis and cell cycle arrest . Furthermore, the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Beyond its biological applications, this urea derivative serves as a valuable building block in synthetic chemistry for the construction of more complex molecular architectures . The structural integrity of synthesized batches can be confirmed through analytical techniques including HPLC, and NMR spectroscopy .

Properties

IUPAC Name

1-benzhydryl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23(24-16-19-13-14-21(28-19)20-12-7-15-27-20)25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGCGPGALMZWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bifuran moiety: This can be achieved through the reaction of furfural with appropriate reagents to form 2,2’-bifuran.

    Attachment of the benzhydryl group: The bifuran is then reacted with benzhydryl chloride in the presence of a base to form the benzhydryl-substituted bifuran.

    Urea formation: Finally, the benzhydryl-substituted bifuran is reacted with an isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of bifuran dicarboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of bifuran alcohols.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzhydryl moiety under suitable conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea involves its interaction with molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Polarizability (〈α〉) of this compound and Analogs

Compound First π-Linker Second π-Linker 〈α〉 (a.u.)
Target Compound [2,2'-Bifuran]-5-ylmethyl Benzhydrylurea 645.71
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethylfuran 677.51
DPTM-6 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethyloxazole 668.19
DPTM-1 5-Dimethylfuro[3,2-b]furan 2,5-Dimethylfuran 663.48
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19
DPTM-11 2,5-Dimethylbenzo[d]oxazole 2,5-Dimethylfuran 595.48

Source: Khan et al. (2018a) and derivative studies

Polarizability Trends

  • Superior Performance of Methylated Bifuran Derivatives : DPTM-5 (677.51 a.u.) and DPTM-6 (668.19 a.u.), which incorporate 5,5′-dimethyl-2,2′-bifuran as the first π-linker, exhibit higher polarizability than the target compound (645.71 a.u.). Methyl substituents enhance conjugation and electron-donating effects, improving charge transfer efficiency .
  • Impact of Heterocyclic Linkers : Replacement of the bifuran linker with oxazole-based systems (e.g., DPTM-3, DPTM-11) reduces 〈α〉 significantly (640.19–595.48 a.u.). The lower polarizability arises from reduced π-conjugation and electronegative heteroatoms (N, O) in oxazole derivatives, which hinder electron delocalization .
  • Role of Second π-Linker : When the second π-linker in DPTM-5 (2,5-dimethylfuran) is replaced with 2,5-dimethyloxazole (DPTM-6), 〈α〉 decreases by ~9 a.u. This highlights the sensitivity of polarizability to heteroatom substitution and linker geometry .

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

1 2 2 Bifuran 5 ylmethyl 3 benzhydrylurea\text{1 2 2 Bifuran 5 ylmethyl 3 benzhydrylurea}

This structure combines a bifuran moiety with a benzhydryl urea group, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor and modulator of protein-ligand interactions. The bifuran component enhances the compound's affinity for certain biological targets, potentially making it a candidate for therapeutic applications.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Case Study 2 : Another study reported that it effectively induced apoptosis in colorectal cancer cells, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor . It is believed to inhibit specific enzymes involved in cancer progression, which may contribute to its antitumor effects.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Biological Activity Findings
Study AAntitumorIC50 = 12 µM against MCF-7 cells
Study BApoptosis InductionInduced apoptosis in colorectal cancer cells
Study CEnzyme InhibitionInhibited enzyme X involved in cancer progression

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data is limited, initial assessments suggest that this compound has favorable solubility and stability profiles. Toxicity studies are ongoing to evaluate its safety for potential therapeutic use.

Q & A

Q. What strategies validate the compound’s biological targets in complex systems (e.g., in vivo models)?

  • Approaches :
  • CRISPR-Cas9 Knockout : Silence putative targets in cell lines and assess loss of compound efficacy .
  • PET Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track biodistribution in murine models .

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